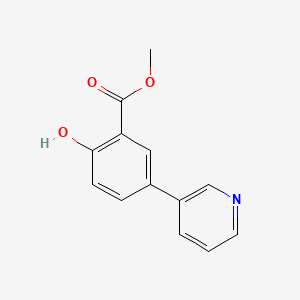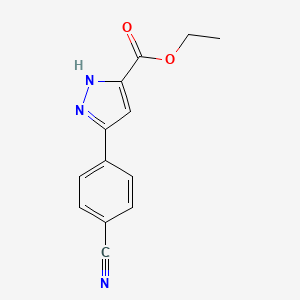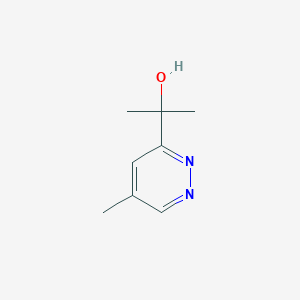
2-(5-Methylpyridazin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylpyridazin-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at position 5 and a propan-2-ol group at position 2.
Métodos De Preparación
The synthesis of 2-(5-Methylpyridazin-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylpyridazine with propan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux and using an acid or base catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
2-(5-Methylpyridazin-3-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Aplicaciones Científicas De Investigación
2-(5-Methylpyridazin-3-yl)propan-2-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylpyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-(5-Methylpyridazin-3-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Phenoxypyridin-3-yl)propan-2-ol: This compound has a phenoxy group instead of a methyl group, which may result in different chemical and biological properties.
2-(2-Pyridinyl)-2-propanol: This compound has a pyridine ring instead of a pyridazine ring, which may affect its reactivity and biological activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These compounds have a phenyl group and a piperazine ring, which may confer different pharmacological properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(5-methylpyridazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(8(2,3)11)10-9-5-6/h4-5,11H,1-3H3 |
Clave InChI |
MKTLWEQFYRJYTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





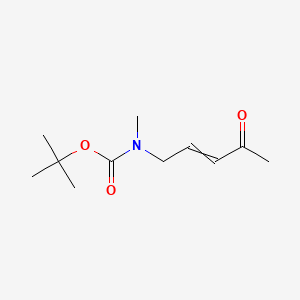
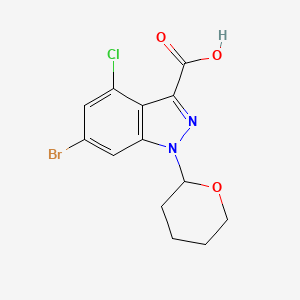
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
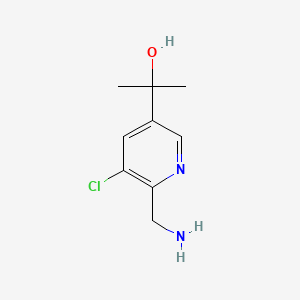
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
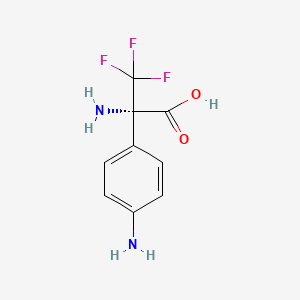

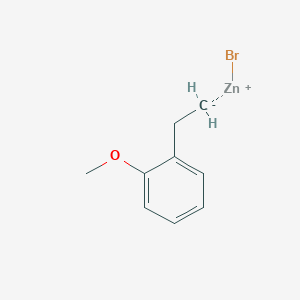
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
